Azepan-1-yl(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone
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Overview
Description
Azepan-1-yl(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone is a complex organic compound that features a combination of azepane, piperidine, and pyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate 1-(6-chloropyridazin-3-yl)piperidin-4-ol. This intermediate can be synthesized through the reaction of 6-chloropyridazine with piperidine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridazine moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Azepan-1-yl(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Azepan-1-yl(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloropyridazin-3-yl)piperidin-4-ol: A closely related compound with similar structural features.
Azepan-1-yl-piperidin-3-yl-methanone: Another compound with a similar core structure but different functional groups.
Uniqueness
Azepan-1-yl(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone is unique due to its specific combination of azepane, piperidine, and pyridazine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H23ClN4O |
---|---|
Molecular Weight |
322.83 g/mol |
IUPAC Name |
azepan-1-yl-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C16H23ClN4O/c17-14-5-6-15(19-18-14)20-11-7-13(8-12-20)16(22)21-9-3-1-2-4-10-21/h5-6,13H,1-4,7-12H2 |
InChI Key |
VMRSNXIXDIWRRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl |
Origin of Product |
United States |
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